molecular formula C6H7ClN2O4S B053868 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride CAS No. 124788-36-9

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Cat. No. B053868
Key on ui cas rn: 124788-36-9
M. Wt: 238.65 g/mol
InChI Key: SBIHCODLIXCTKF-UHFFFAOYSA-N
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Patent
US04853389

Procedure details

1,3-Dimethyluracil (411 g, 2.93M) was added portionwise over 30 minutes to chlorosulfonic acid (5480 g, 47.0M) with stirring at room temperature. The exotherm was allowed to proceed to 50° C. without cooling. Upon completion of addition, the reaction was heated gradually to reflux (~154° C.) for 2 hours. Upon cooling the reaction was cautiously poured onto ice. The resultant solid was filtered off, washed thoroughly with water and dried in vacuo at 40° C. for 16 hours. An off-white solid (554 g, 79.2%), m.p. 225°-230° C. (dec.) was obtained.
Quantity
411 g
Type
reactant
Reaction Step One
Quantity
5480 g
Type
reactant
Reaction Step One
Name
Yield
79.2%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:9]=[CH:8][C:6](=[O:7])[N:5]([CH3:10])[C:3]1=[O:4].[Cl:11][S:12](O)(=[O:14])=[O:13]>>[CH3:1][N:2]1[CH:9]=[C:8]([S:12]([Cl:11])(=[O:14])=[O:13])[C:6](=[O:7])[N:5]([CH3:10])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
411 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1)C
Name
Quantity
5480 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to proceed to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated gradually
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (~154° C.) for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction
ADDITION
Type
ADDITION
Details
was cautiously poured onto ice
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C(=C1)S(=O)(=O)Cl)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 554 g
YIELD: PERCENTYIELD 79.2%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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